

(R)-(-)-2-Nonyl Isothiocyanate: Structure-Activity Relationship & Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-2-Nonyl isothiocyanate

CAS No.: 737000-85-0

Cat. No.: B1424462

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Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (NITC) represents a distinct class of chiral, secondary isothiocyanates. Unlike the ubiquitous primary isothiocyanates (ITCs) found in cruciferous vegetables (e.g., Allyl ITC, Sulforaphane), NITC possesses a steric bulk at the electrophilic carbon and a significant lipophilic tail (C9). These structural features impart unique pharmacokinetic properties, specifically modulating its reactivity toward biological nucleophiles (cysteine thiols) and its interaction with hydrophobic binding pockets in targets like TRPA1 and Keap1.

This guide dissects the SAR of NITC, contrasting its secondary alkyl structure against primary analogs to elucidate its utility as both a pharmacological probe and a chiral derivatizing agent.

Chemical Architecture & Properties

The biological efficacy of (R)-(-)-2-Nonyl ITC is defined by three pharmacophores: the electrophilic warhead, the lipophilic scaffold, and the chiral center.

Structural Components

Component	Structure	Function & SAR Implication
Warhead	-N=C=S (Isothiocyanate)	Electrophile: Reacts with sulfhydryl (-SH) groups of cysteines via thiocarbamylation.
Scaffold	Nonyl Chain (C9)	Lipophilicity: High LogP (~4.5) ensures rapid membrane intercalation and blood-brain barrier (BBB) penetration.
Branching	C2-Methyl Group	Steric Hindrance: The secondary carbon reduces the rate of nucleophilic attack compared to primary ITCs, enhancing metabolic stability.
Chirality	(R)-Configuration	Stereoselectivity: Dictates binding affinity in chiral pockets (e.g., TRPA1 transmembrane domain).

Reactivity Profile: Primary vs. Secondary ITCs

A critical SAR distinction is the reactivity rate. Primary ITCs (e.g., Allyl ITC) undergo rapid conjugation with Glutathione (GSH), leading to fast excretion.

- Mechanism: The methyl group at the C2 position of NITC creates steric hindrance around the electrophilic carbon of the -NCS group.
- Outcome: Slower reaction kinetics with GSH. This "dampened" reactivity allows NITC to bypass first-pass detoxification more effectively than its primary counterparts, potentially sustaining Nrf2 activation.

Biological Mechanisms of Action[1][2][3][4] TRPA1 Activation (The "Pungency" Pathway)

NITC acts as a covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

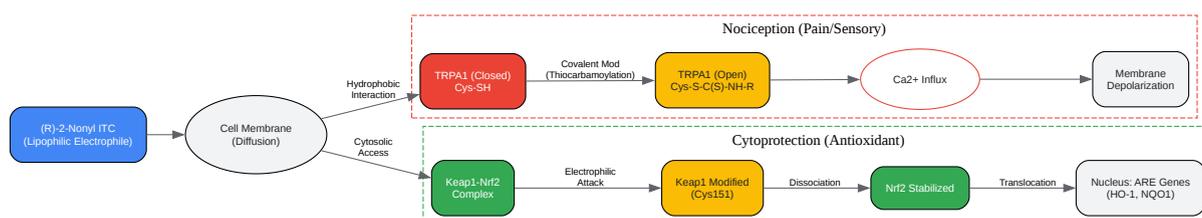
- **Binding Mode:** NITC crosses the plasma membrane and reacts with cytoplasmic cysteine residues (specifically Cys621, Cys641, Cys665) on the N-terminus of TRPA1.
- **SAR Effect:** The C9 chain anchors the molecule in the hydrophobic lipid bilayer, positioning the -NCS group near the channel gate. The (R)-enantiomer often exhibits differential potency due to the chiral environment of the channel pore.

Keap1-Nrf2 Pathway Induction

Like other ITCs, NITC induces the Phase II antioxidant response.

- **Sensor:** Keap1 (Kelch-like ECH-associated protein 1) is the cysteine-rich sensor.
- **Reaction:** NITC modifies Cys151 of Keap1.
- **Release:** This conformational change prevents Keap1 from ubiquitinating Nrf2.
- **Translocation:** Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

Visualization of Signaling Pathways



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Figure 1: Dual mechanism of action showing TRPA1 activation (sensory) and Keap1-Nrf2 induction (cytoprotective).

Experimental Protocols

Synthesis of (R)-(-)-2-Nonyl Isothiocyanate

Principle: Conversion of a primary amine to an ITC using Carbon Disulfide (CS₂) and a desulfurizing agent (DCC) is the standard laboratory method.

Reagents:

- (R)-(-)-2-Aminononane (1.0 eq)
- Carbon Disulfide (CS₂) (1.2 eq)
- Triethylamine (TEA) (1.1 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

- Thiocarbamate Formation: In a round-bottom flask under N₂ atmosphere, dissolve (R)-(-)-2-aminononane in anhydrous DCM. Cool to 0°C.
- Addition: Add TEA, followed by the dropwise addition of CS₂. Stir for 1 hour at 0°C.
- Desulfurization: Add DCC (dissolved in DCM) dropwise. Allow the mixture to warm to room temperature and stir overnight.
- Workup: The reaction precipitates Dicyclohexylurea (DCU). Filter off the white solid.
- Purification: Wash the filtrate with water and brine. Dry over MgSO₄. Concentrate in vacuo.

- Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield (R)-(-)-2-Nonyl ITC as a colorless oil.

TRPA1 Calcium Influx Assay

Objective: Quantify the agonist potency (EC₅₀) of NITC.

Materials:

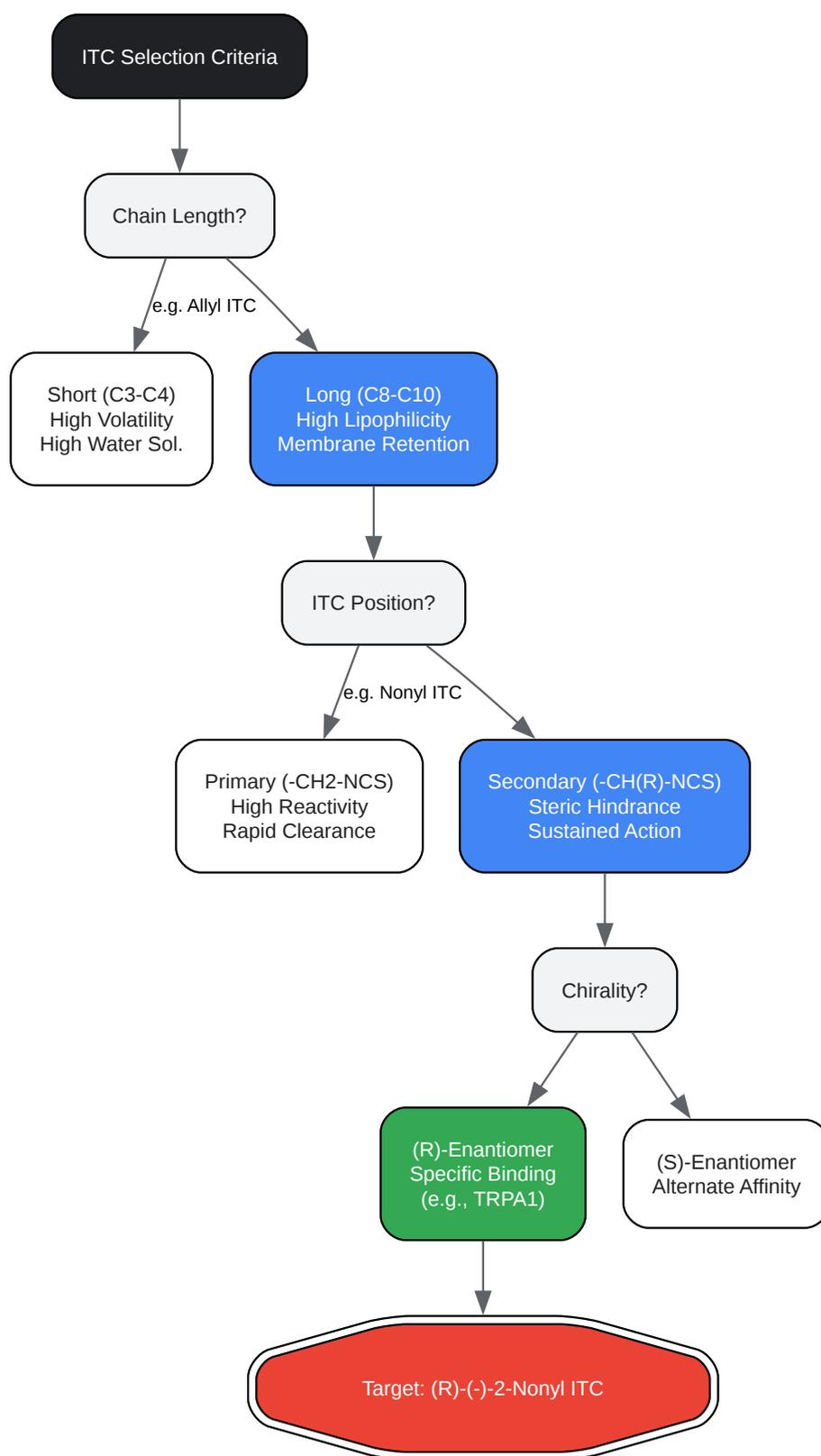
- HEK293 cells stably expressing human TRPA1.
- Fluo-4 AM (Calcium indicator).
- Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

- Loading: Incubate cells with 4 μ M Fluo-4 AM for 45 min at 37°C.
- Baseline: Measure basal fluorescence (Ex/Em 490/525 nm) for 30 seconds.
- Injection: Inject (R)-(-)-2-Nonyl ITC (serial dilutions from 100 μ M to 0.1 μ M).
- Measurement: Monitor fluorescence increase for 120 seconds.
- Analysis: Plot $\Delta F/F_0$ vs. log[Concentration] to determine EC₅₀.
 - Note: Use Allyl ITC (100 μ M) as a positive control (100% response).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting (R)-(-)-2-Nonyl ITC over other analogs.



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Figure 2: SAR decision tree highlighting the unique combination of lipophilicity and steric stability in (R)-(-)-2-Nonyl ITC.

Comparative Data Table

Feature	Allyl ITC (AITC)	(R)-(-)-2-Nonyl ITC	SAR Implication
Carbon Chain	C3 (Allyl)	C9 (Nonyl)	NITC has superior membrane residence time.
ITC Type	Primary	Secondary	NITC is less prone to rapid GSH conjugation (lower toxicity).
LogP (Est.)	~1.3	~4.5	NITC is ideal for CNS targeting or lipid-rich tissues.
Volatility	High	Low	NITC is easier to handle in quantitative assays.

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Sources

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